3-(4-Cyanophenyl)-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-(4-cyanophenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDUDKRUOJZFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742913 | |
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-68-9 | |
| Record name | 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(4-Cyanophenyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Cyanophenyl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(4-Cyanophenyl)-N,N-dimethylbenzamide
- CAS Number : 1365272-68-9
- Molecular Formula : C₁₆H₁₃N₂O
- Molecular Weight : 250.295 g/mol
- Structure: Features a benzamide core with a 4-cyanophenyl substituent at the 3-position and N,N-dimethyl groups on the amide nitrogen.
Key Characteristics :
- The cyano group (-CN) at the para position of the phenyl ring is electron-withdrawing, influencing electronic properties and reactivity.
- The compound is commercially available as a reagent-grade material, with purity specifications tailored for research applications .
Comparison with Structural Analogs
The following table highlights key structural and physicochemical differences between this compound and related compounds:
Physicochemical Properties
- Electronic Effects: The cyano group in the title compound moderately withdraws electron density, deshielding the carbonyl carbon in ¹³C NMR compared to analogs with electron-donating groups (e.g., -CH₃ or -NH₂). This effect is less pronounced than in the nitro-substituted analog, where the -NO₂ group causes significant deshielding . Rotational barriers about the C-N bond in N,N-dimethylbenzamides are influenced by substituents. The cyano group likely increases ΔG⁺ compared to methyl or amino groups but less than nitro substituents .
- Solubility: The hydrophobic methyl groups in N-(4-Cyanophenyl)-3,4-dimethylbenzamide reduce aqueous solubility compared to the title compound. Conversely, the amino group in 3-(3-Aminophenyl)-N,N-dimethylbenzamide enhances solubility in polar solvents .
Biological Activity
3-(4-Cyanophenyl)-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C16H16N2O
- Molecular Weight : 252.31 g/mol
- Structure : The compound features a cyanophenyl group attached to a benzamide structure, with dimethyl substitutions contributing to its unique properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanophenyl group enhances binding affinity and specificity, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : It interacts with certain receptors, which could lead to modulation of signaling pathways relevant to disease processes.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential for development as antimicrobial agents.
- Antimalarial Effects : Research has indicated that related compounds can disrupt Na homeostasis in Plasmodium falciparum, a key factor in antimalarial activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 4-(2-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl group at ortho position | Different reactivity and biological effects |
| 4-(3-Cyanophenyl)-N,N-dimethylbenzamide | Cyanophenyl group at meta position | Exhibits distinct biological activity |
| N-(4-cyanophenyl)-3,4-dimethylbenzamide | Dimethyl substitution on benzene ring | Potential anti-cancer properties |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs:
- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., breast, prostate) demonstrated that the compound significantly inhibited cell growth, with IC values indicating potent activity.
- Antimalarial Screening : High-throughput screening against Plasmodium falciparum revealed that compounds structurally related to this compound effectively disrupted parasite function, showcasing their potential as new antimalarial agents.
- Mechanistic Studies : Research involving enzyme assays indicated that the compound's interaction with specific targets could lead to altered metabolic pathways in cancer cells, providing insights into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
